5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Cyclooxygenase-2 Inhibition
A study explored the synthesis and evaluation of a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, revealing their potency in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. These compounds exhibit interesting pharmacokinetic properties and anti-inflammatory activity in vivo, suggesting potential as COX-2 specific inhibitors (Pal et al., 2003).
Cytotoxic Activity Against Cancer Cells
Another study reported the synthesis of novel pyrazolo[3,4-d]pyrimidines bearing benzenesulfonamide moiety, demonstrating potent cytotoxic activity against cancer cell lines, including MCF-7 and HepG2. These compounds induced cell cycle arrest and apoptosis, showcasing a potential pathway for developing new cancer therapies (Hassan et al., 2017).
Antimicrobial and Antitubercular Agents
Research has also led to the synthesis of benzene sulfonamide pyrazole thio-oxadiazole hybrids, showing promising antimicrobial and antitubercular activities. These compounds exhibited significant activity against various bacterial strains and the tuberculosis-causing bacterium H37Rv, marking them as potential candidates for addressing bacterial infections and tuberculosis (Shingare et al., 2018).
Antiviral Agents
The search for effective antiviral agents has also benefited from these compounds, with certain derivatives showing activity against the Yellow Fever Virus (YFV). The identification and optimization of these compounds underscore the potential for developing targeted therapies against YFV and possibly other viral infections (Fioravanti et al., 2017).
Anticancer Activity
Furthermore, guanidinylbenzenesulfonamides have been synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7. These studies indicate the potential of such compounds in the development of new treatments for breast cancer, highlighting the versatility and therapeutic promise of benzenesulfonamide derivatives (Ghorab et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors and enzymes
Mode of Action
Similar compounds have been known to interact with their targets through various mechanisms, such as inhibition or activation . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action of similar compounds
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c1-22-11-13(10-20-22)15-5-3-12(8-19-15)9-21-26(23,24)17-7-14(18)4-6-16(17)25-2/h3-8,10-11,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWMIUIMYVVGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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